

A Comprehensive Technical Guide to Z-Tyr(tbu)-OH (CAS: 5545-54-0)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Z-Tyr(tbu)-OH**

Cat. No.: **B153727**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N- α -Benzylloxycarbonyl-O-tert-butyl-L-tyrosine, commonly referred to as **Z-Tyr(tbu)-OH**, is a pivotal protected amino acid derivative utilized extensively in synthetic peptide chemistry. Its unique structural features, namely the Z (benzylloxycarbonyl) group protecting the α -amino functionality and the tert-butyl (tBu) group shielding the phenolic hydroxyl side chain of tyrosine, make it an invaluable building block in the assembly of complex peptides. This strategic protection scheme offers orthogonality, allowing for selective deprotection and chain elongation, which is fundamental to modern peptide synthesis, particularly in solution-phase methodologies. This guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of **Z-Tyr(tbu)-OH**, tailored for professionals in chemical research and drug development.

Physicochemical Properties

The accurate characterization of **Z-Tyr(tbu)-OH** is crucial for its effective application in synthetic protocols. The following tables summarize its key physical and chemical properties.

Table 1: General and Physical Properties

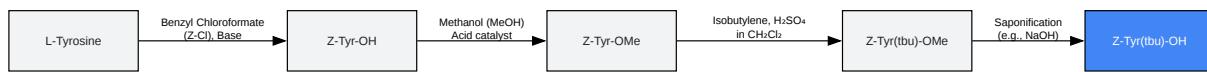

Property	Value	References
CAS Number	5545-54-0	[1] [2] [3]
Molecular Formula	C ₂₁ H ₂₅ NO ₅	[1] [2]
Molecular Weight	371.43 g/mol	[1] [2]
Appearance	White to off-white powder	[4]
Melting Point	73-79 °C	[3]
Optical Rotation	[α] ²⁰ D = +9.5 to +10.5° (c=2 in Acetic Acid)	
Storage	Store at room temperature, sealed in a dry environment (2-8°C recommended for long-term storage).	[1]

Table 2: Chemical and Computational Data

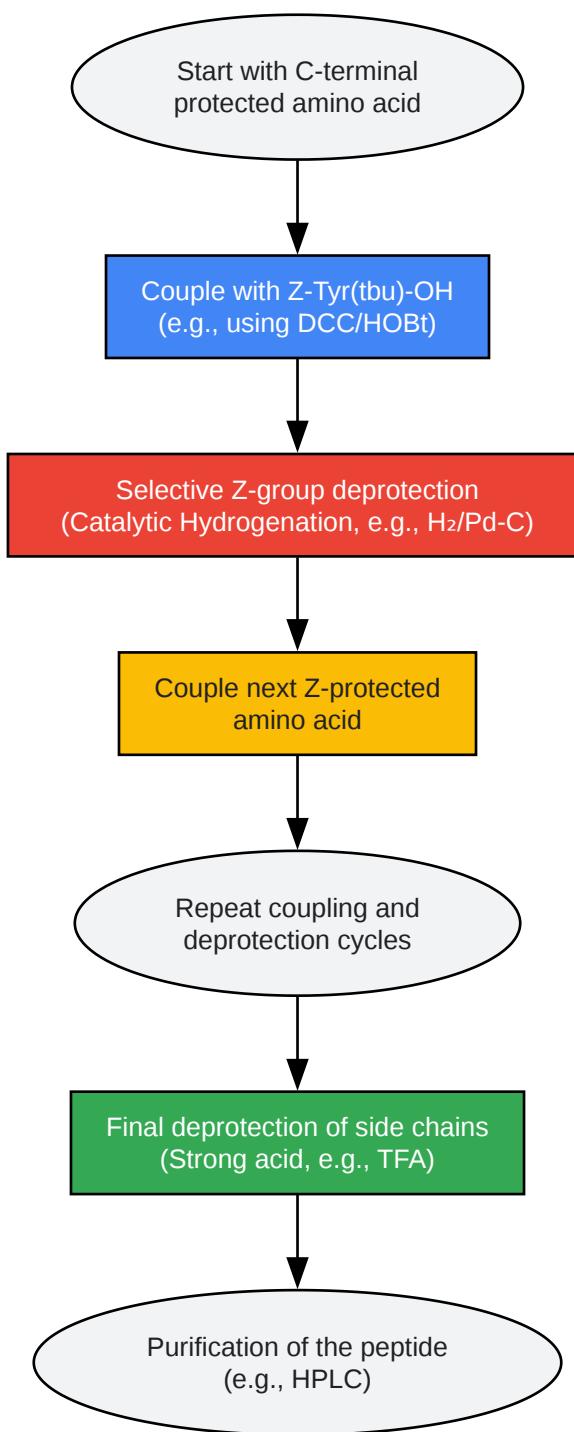
Property	Value	References
IUPAC Name	(2S)-2-[(benzyloxy)carbonylamino]-3-[4-(tert-butoxy)phenyl]propanoic acid	[5]
Synonyms	Z-L-Tyr(tBu)-OH, Cbz-Tyr(tBu)-OH, N-Benzoyloxycarbonyl-O-tert-butyl-L-tyrosine	[3]
SMILES	CC(C)(C)OC1=CC=C(C--INVALID-LINK--NC(=O)OCC2=CC=CC=C2)C=C1	[1]
Topological Polar Surface Area (TPSA)	84.86 Å ²	[1]
LogP	3.786	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	4	[1]
Rotatable Bonds	7	[1]

Synthesis of Z-Tyr(tbu)-OH

The synthesis of **Z-Tyr(tbu)-OH** involves the protection of both the amino and the hydroxyl groups of L-tyrosine. A common synthetic route proceeds through the initial protection of the amino group with a benzoyloxycarbonyl (Z) group, followed by the protection of the phenolic hydroxyl group with a tert-butyl (tBu) group. While a direct, single-step protocol is not readily available in public literature, a multi-step synthesis can be inferred from related preparations, such as the synthesis of Fmoc-Tyr(tBu)-OH where **Z-Tyr(tbu)-OH** is an intermediate.[6]

[Click to download full resolution via product page](#)Synthetic pathway for **Z-Tyr(tbu)-OH**.

Experimental Protocol: Synthesis of Z-Tyr(tbu)-OH


This protocol is a representative procedure based on established chemical transformations for amino acid protection.[\[6\]](#)

- N-terminal Protection (Z-group introduction):
 - Dissolve L-Tyrosine in an aqueous solution of sodium carbonate.
 - Cool the solution in an ice bath.
 - Add benzyl chloroformate (Z-Cl) dropwise while maintaining the pH between 9-10.
 - Stir the reaction mixture for several hours at room temperature.
 - Acidify the solution with dilute HCl to precipitate Z-Tyr-OH.
 - Filter, wash with cold water, and dry the product.
- Carboxyl Group Esterification (Optional Intermediate Step):
 - Suspend Z-Tyr-OH in methanol.
 - Add a catalytic amount of a strong acid (e.g., H₂SO₄) or use thionyl chloride.
 - Reflux the mixture until the reaction is complete (monitored by TLC).
 - Remove the solvent under reduced pressure to obtain Z-Tyr-OMe.
- Side-Chain Protection (t-butylation):
 - Dissolve Z-Tyr-OMe in a suitable solvent like dichloromethane (CH₂Cl₂).
 - Add a catalytic amount of concentrated sulfuric acid.
 - Introduce isobutylene gas or liquid isobutylene under pressure.

- Stir the reaction at room temperature for several days until completion.
- Neutralize the reaction mixture and extract the product, Z-Tyr(tbu)-OMe.
- Saponification of the Methyl Ester:
 - Dissolve the crude Z-Tyr(tbu)-OMe in a mixture of an organic solvent (e.g., dioxane) and aqueous sodium hydroxide.
 - Stir at room temperature until the ester is fully hydrolyzed.
 - Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) to precipitate the final product, Z-Tyr(tbu)-OH.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Application in Peptide Synthesis

Z-Tyr(tbu)-OH is primarily used in solution-phase peptide synthesis, although it can be adapted for solid-phase techniques. The Z-group is stable to the mildly acidic and basic conditions often employed in peptide synthesis but can be removed by catalytic hydrogenation. The t-butyl group is stable to hydrogenation but is readily cleaved by strong acids. This orthogonality is key to its utility.

[Click to download full resolution via product page](#)

Workflow for using **Z-Tyr(tbu)-OH** in peptide synthesis.

Experimental Protocol: Dipeptide Synthesis using Z-Tyr(tbu)-OH

This protocol outlines the synthesis of a model dipeptide, Z-Tyr(tbu)-Ala-OMe.

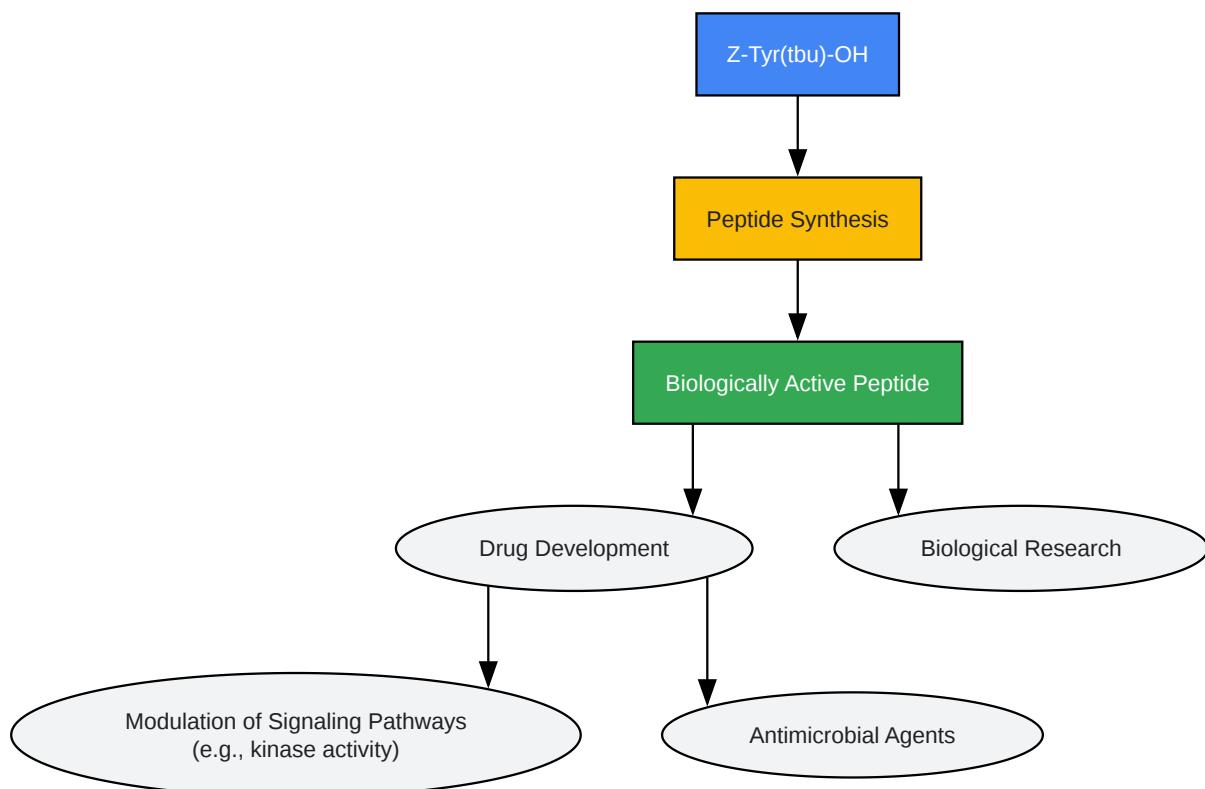
- Activation of **Z-Tyr(tbu)-OH**:

- Dissolve **Z-Tyr(tbu)-OH** (1 equivalent) and a coupling additive like 1-hydroxybenzotriazole (HOBT) (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF).
- Cool the solution to 0°C in an ice bath.
- Add a coupling reagent, for instance, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), and stir for 30 minutes at 0°C.

- Coupling Reaction:

- In a separate flask, dissolve L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1 equivalent) in DMF and neutralize with a non-nucleophilic base like N-methylmorpholine (NMM) (1 equivalent).
- Add the neutralized alanine solution to the activated **Z-Tyr(tbu)-OH** solution.
- Allow the reaction to warm to room temperature and stir overnight.

- Work-up and Purification:


- Filter off the dicyclohexylurea (DCU) byproduct.
- Dilute the filtrate with ethyl acetate and wash sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude dipeptide can be purified by column chromatography on silica gel.

Role in Drug Development and Biological Systems

Tyrosine residues in peptides are of significant biological importance. The phenolic hydroxyl group can be a site for post-translational modifications like phosphorylation, which is a key

mechanism in cellular signaling. Furthermore, the aromatic side chain of tyrosine often plays a crucial role in molecular recognition and binding of peptides to their biological targets.[7]

The use of protected tyrosine derivatives like **Z-Tyr(tbu)-OH** is essential for the synthesis of biologically active peptides for therapeutic and research purposes. By preventing unwanted side reactions, these building blocks ensure the synthesis of high-purity peptides with the correct sequence and structure, which is a prerequisite for their biological function.[8] Peptides synthesized using such derivatives can have a wide range of applications, including as antimicrobial agents, hormone analogs, and enzyme inhibitors.[9][10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Z-TYR(TBU)-OH | 5545-54-0 [chemicalbook.com]
- 3. Z-TYR(TBU)-OH CAS#: 5545-54-0 [amp.chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. Z-Tyr(tBu)-OH.DCHA | C33H48N2O5 | CID 14162127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbonyl)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Z-Tyr(tbu)-OH (CAS: 5545-54-0)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b153727#z-tyr-tbu-oh-cas-number-5545-54-0\]](https://www.benchchem.com/product/b153727#z-tyr-tbu-oh-cas-number-5545-54-0)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com